"4-Chloro-2-fluoro-3-methoxybenzylamine" CAS number 1323966-34-2
"4-Chloro-2-fluoro-3-methoxybenzylamine" CAS number 1323966-34-2
An In-depth Technical Guide to 4-Chloro-2-fluoro-3-methoxybenzylamine (CAS 1323966-34-2)
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 4-Chloro-2-fluoro-3-methoxybenzylamine, a substituted benzylamine building block with significant potential in medicinal chemistry and materials science. Given the limited specific literature on this compound, this guide synthesizes information from analogous structures and established chemical principles to offer a robust resource for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, a proposed synthetic route with mechanistic insights, analytical characterization, potential applications, and essential safety protocols.
Introduction and Molecular Overview
4-Chloro-2-fluoro-3-methoxybenzylamine is a polysubstituted aromatic amine. Its structure is characterized by a benzylamine core with a unique substitution pattern on the phenyl ring: a chlorine atom at position 4, a fluorine atom at position 2, and a methoxy group at position 3. This combination of electron-withdrawing (chloro, fluoro) and electron-donating (methoxy) groups, along with their specific regiochemistry, imparts distinct electronic and steric properties to the molecule.[1] Such halogenated and methoxy-substituted scaffolds are prevalent in a wide range of biologically active compounds, making this benzylamine a valuable intermediate for synthetic chemistry.[2]
The primary amine functionality serves as a key nucleophilic handle for a variety of chemical transformations, allowing for its incorporation into larger, more complex molecular architectures.
Physicochemical and Structural Data
A summary of the key physicochemical properties for 4-Chloro-2-fluoro-3-methoxybenzylamine is presented below. These values are primarily computed and serve as a reliable estimation for experimental design.
| Property | Value | Source |
| CAS Number | 1323966-34-2 | [1] |
| Molecular Formula | C₈H₉ClFNO | [1] |
| Molecular Weight | 189.61 g/mol | [1] |
| IUPAC Name | (4-Chloro-2-fluoro-3-methoxyphenyl)methanamine | [1] |
| Appearance | Predicted: Solid or liquid | - |
| Boiling Point | Predicted: ~250-300 °C | - |
| Melting Point | Not available | - |
| Density | Predicted: ~1.3 g/cm³ | - |
Molecular Structure:
Caption: 2D structure of 4-Chloro-2-fluoro-3-methoxybenzylamine.
Proposed Synthesis and Mechanistic Rationale
Workflow Overview
The overall strategy involves the synthesis of the key aldehyde intermediate followed by its conversion to the target benzylamine.
Caption: Proposed synthetic workflow for 4-Chloro-2-fluoro-3-methoxybenzylamine.
Step 1 & 2: Synthesis of 4-Chloro-2-fluoro-3-methoxybenzaldehyde
The precursor aldehyde is a specialty chemical itself. Its synthesis could be approached from commercially available substituted toluenes or phenols, involving steps like electrophilic chlorination and side-chain oxidation. For instance, a patent describes the synthesis of the related 4-chloro-2-fluoro-3-methoxyphenylboronic acid from 2-chloro-6-fluoroanisole, indicating the feasibility of constructing this substitution pattern.[3] The conversion of a related benzoic acid to the aldehyde is also a standard transformation.[4][5]
Step 3: Reductive Amination (Key Step)
Reductive amination is a robust and widely used method for forming C-N bonds.[6] The reaction proceeds through the initial formation of an imine (or iminium ion) intermediate from the reaction of the aldehyde with an amine source (e.g., ammonia or ammonium acetate), which is then reduced in situ to the desired primary amine.
Mechanism Causality: The choice of reducing agent is critical for the success of this one-pot reaction.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): A preferred reagent. It is mild enough not to reduce the aldehyde starting material but is highly effective at reducing the protonated imine intermediate. Its steric bulk and mild reactivity often lead to cleaner reactions with fewer side products.[7]
-
Sodium Cyanoborohydride (NaBH₃CN): Another classic choice. It is stable under mildly acidic conditions (pH 4-6) which favor iminium ion formation. However, its high toxicity (due to the potential release of HCN) makes it less desirable.[7]
-
Sodium Borohydride (NaBH₄): A powerful reducing agent that can reduce both the starting aldehyde and the imine. To use it effectively, the imine must be pre-formed before the addition of NaBH₄, making it a two-step process rather than a one-pot reaction.[7]
Self-Validating Experimental Protocol (Representative)
This protocol is a representative procedure based on standard reductive amination methodologies.[6][8] Researchers should perform initial small-scale trials to optimize conditions.
Objective: To synthesize 4-Chloro-2-fluoro-3-methoxybenzylamine from 4-chloro-2-fluoro-3-methoxybenzaldehyde.
Materials:
-
4-Chloro-2-fluoro-3-methoxybenzaldehyde (1.0 equiv)
-
Ammonium acetate (10 equiv) or Ammonia in Methanol (7N solution, 20 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diatomaceous earth (e.g., Celite®)
Procedure:
-
To a dry, round-bottomed flask under an inert atmosphere (e.g., Nitrogen), add 4-chloro-2-fluoro-3-methoxybenzaldehyde (1.0 equiv) and anhydrous DCM.
-
Add the amine source (e.g., ammonium acetate, 10 equiv). Stir the suspension at room temperature for 30 minutes. The causality here is to allow for the initial equilibrium formation of the imine/iminium ion.
-
In a single portion, add sodium triacetoxyborohydride (1.5 equiv) to the stirring mixture. Note: The addition may cause some effervescence.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir for 30 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with fresh DCM.
-
Combine all organic layers, wash with brine, dry over anhydrous MgSO₄, and filter through a pad of diatomaceous earth.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude amine can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane with 1% triethylamine to prevent streaking) to afford the pure 4-Chloro-2-fluoro-3-methoxybenzylamine.
Analytical Characterization Profile
Confirmation of the product's identity and purity is achieved through a combination of spectroscopic methods. The following are predicted data based on the structure and known effects of the substituents.[9][10][11]
| Technique | Predicted Observations |
| ¹H NMR | - Aromatic Protons (2H): Two doublets in the range of δ 6.8-7.5 ppm, showing coupling to each other and to the ¹⁹F nucleus. - Benzylic Protons (-CH₂-): A singlet or doublet (if coupled to NH₂) around δ 3.8-4.2 ppm. - Methoxy Protons (-OCH₃): A sharp singlet around δ 3.9 ppm. - Amine Protons (-NH₂): A broad singlet around δ 1.5-2.5 ppm (exchangeable with D₂O). |
| ¹³C NMR | - Aromatic Carbons: 6 signals in the aromatic region (δ 110-160 ppm), with C-F and C-Cl bonds influencing chemical shifts and showing characteristic C-F coupling. - Benzylic Carbon (-CH₂-): A signal around δ 40-45 ppm. - Methoxy Carbon (-OCH₃): A signal around δ 56 ppm. |
| ¹⁹F NMR | A single resonance for the fluorine atom, likely in the range of δ -110 to -130 ppm, showing coupling to adjacent aromatic protons.[12] |
| Mass Spec. (ESI-MS) | [M+H]⁺: Predicted at m/z 190.0381. The presence of the chlorine atom will be evident from the characteristic M+2 isotopic pattern (approx. 3:1 ratio for [M+H]⁺:[M+2+H]⁺). |
| IR Spectroscopy | - N-H Stretch: Two characteristic bands for a primary amine in the 3300-3400 cm⁻¹ region. - C-H Stretch (Aromatic/Aliphatic): Signals around 2850-3100 cm⁻¹. - C=C Stretch (Aromatic): Peaks around 1500-1600 cm⁻¹. - C-O Stretch (Methoxy): A strong band around 1250 cm⁻¹. - C-F Stretch: A strong band in the 1100-1200 cm⁻¹ region. |
Reactivity and Potential Research Applications
The utility of 4-Chloro-2-fluoro-3-methoxybenzylamine lies in its potential as a versatile building block for more complex molecules.
-
Nucleophilic Reactions: The primary amine is a potent nucleophile, readily participating in reactions such as acylation (to form amides), sulfonylation (to form sulfonamides), alkylation, and condensation with carbonyls to form Schiff bases.[13]
-
Pharmaceutical Intermediate: Substituted benzylamines are foundational components in a vast array of pharmaceuticals. The specific halogen and methoxy substitution pattern can modulate properties like metabolic stability, binding affinity to biological targets, and membrane permeability.[2] This compound could serve as a key intermediate for novel inhibitors, receptor ligands, or other therapeutic agents.
-
Agrochemicals and Materials Science: The unique electronic properties conferred by the substituents may also be leveraged in the synthesis of novel agrochemicals or functional organic materials.
Safety, Handling, and Storage
As a substituted benzylamine, this compound should be handled with appropriate caution. It is predicted to be corrosive and harmful if swallowed or in contact with skin.[14][15]
| Safety Aspect | Protocol | Rationale |
| Personal Protective Equipment (PPE) | Wear nitrile gloves, a lab coat, and chemical safety goggles or a face shield.[15] | To prevent skin and eye contact with the potentially corrosive and absorbable substance. |
| Handling | All manipulations should be performed in a well-ventilated chemical fume hood.[16] | To avoid inhalation of potentially harmful vapors or aerosols. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents and acids.[16] | To ensure chemical stability and prevent hazardous reactions. |
| Spill Management | Absorb small spills with an inert material (e.g., vermiculite, sand). For larger spills, evacuate the area and follow emergency procedures. Neutralize residue with a weak acid solution if appropriate, and dispose of waste in accordance with local regulations.[17][18] | To safely contain and neutralize the hazardous material, preventing environmental contamination and exposure. |
| First Aid | Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Eye Contact: Immediately flush eyes with running water for at least 15 minutes. Inhalation: Move to fresh air. Ingestion: Do not induce vomiting. In all cases, seek immediate medical attention.[14] | To mitigate immediate harm from exposure. |
Conclusion
4-Chloro-2-fluoro-3-methoxybenzylamine is a promising chemical intermediate whose value is derived from its unique polysubstituted aromatic structure. While direct experimental data is sparse, this guide provides a robust framework for its synthesis, characterization, and safe handling based on established, authoritative chemical principles. Its potential for derivatization makes it a molecule of interest for researchers in drug discovery and synthetic chemistry, poised to serve as a key building block for the next generation of functional molecules.
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